(2,5-二氟-4-甲基苯基)甲醇

描述

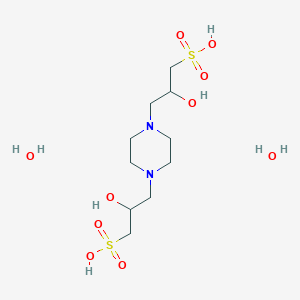

The compound "(2,5-Difluoro-4-methylphenyl)methanol" is not directly mentioned in the provided papers. However, the papers discuss various diphenylmethanols and related compounds, which can offer insights into the chemical behavior and properties that might be relevant to the compound . These papers cover the synthesis, crystal structure, and intermolecular interactions of several diphenylmethanol derivatives, which are structurally related to "(2,5-Difluoro-4-methylphenyl)methanol" .

Synthesis Analysis

The synthesis of complex organic molecules like diphenylmethanol derivatives often involves multi-step reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. While the exact synthesis of "(2,5-Difluoro-4-methylphenyl)methanol" is not detailed, similar compounds are typically synthesized using methods such as Grignard reactions, as indicated in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that the synthesis of the compound may also involve the use of organometallic reagents.

Molecular Structure Analysis

The molecular structure of diphenylmethanol derivatives is characterized by the presence of phenyl groups attached to a central carbon atom bearing a hydroxyl group. The papers describe various crystal structures, such as the non-centrosymmetric monoclinic space group for biphenyl-2-methanol , which could be similar to the molecular structure of "(2,5-Difluoro-4-methylphenyl)methanol". The dihedral angles between the phenyl rings and the orientation of the hydroxyl group are key features that influence the molecular conformation.

Chemical Reactions Analysis

Diphenylmethanol derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the hydroxyl group. This includes the formation of esters, ethers, and other derivatives through nucleophilic substitution reactions. The presence of substituents like fluorine atoms can further influence the reactivity and selectivity of these transformations. The papers do not provide specific reactions for "(2,5-Difluoro-4-methylphenyl)methanol", but the chemical behavior of similar compounds suggests that it may undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylmethanol derivatives are influenced by their molecular structure and intermolecular interactions. The papers describe properties such as hydrogen bonding patterns and crystal packing, which can affect the compound's melting point, solubility, and stability . For example, the presence of hydrogen bonds can lead to higher melting points and lower solubility in non-polar solvents. The specific properties of "(2,5-Difluoro-4-methylphenyl)methanol" would likely be affected by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

科学研究应用

氢气生产中的甲醇

(2,5-二氟-4-甲基苯基)甲醇作为甲醇的衍生物,在氢气生产中可能具有相关性。甲醇作为液态氢载体,在需要时产生高纯度氢气。García等人(2021年)的评论突出了从甲醇生产氢气的当前途径,包括甲醇蒸汽重整、部分氧化和自热重整。铜基催化剂以其在这些过程中的活性和选择性而闻名,尽管失活和稳定性问题是挑战。像多孔铜纤维烧结毡和膜反应器这样的新型反应器技术被讨论,因其在氢气生产中的效率改进方面的优势而备受关注García等人,2021年。

燃料电池中的甲醇穿透

Heinzel和Barragán(1999年)的研究回顾了直接甲醇燃料电池(DMFCs)中甲醇穿透带来的挑战,这是影响其效率的关键障碍。从阳极到阴极的这种穿透降低了DMFCs的性能,需要开发更不透水的聚合物电解质Heinzel & Barragán, 1999。

化学合成中的甲醇

Cybulski(1994年)讨论了甲醇在液相合成中的应用,特别是在煤气化联合循环发电站的背景下。突出了甲醇作为尖峰燃料的潜力以及由于其清洁燃烧特性和多功能性而在合成其他化学品中的应用Cybulski, 1994。

作为绝缘纸降解标记的甲醇

Jalbert等人(2019年)探讨了甲醇作为评估电力变压器中固体绝缘纸条件的标记物的用途。在油浸绝缘纸的热老化测试中识别出的甲醇为变压器矿物油中纤维素绝缘材料的降解提供了见解Jalbert et al., 2019。

能源输送系统中的甲醇

Liu等人(2002年)回顾了甲醇在热能输送系统中的作用,特别关注了用于从工业源中回收浪费或未使用热量的两步液相甲醇合成过程。低温分解和合成催化剂的开发,以及能源输送效率的模拟,是这项研究的重要组成部分Liu et al., 2002。

安全和危害

Safety information for “(2,5-Difluoro-4-methylphenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

属性

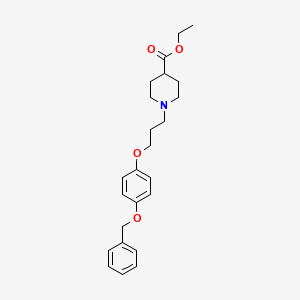

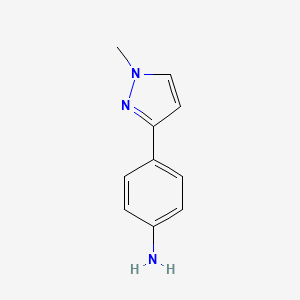

IUPAC Name |

(2,5-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXZKIFYIAVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595031 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Difluoro-4-methylphenyl)methanol | |

CAS RN |

252004-43-6 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)

![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane](/img/structure/B1320623.png)

![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)